Cas no 152459-95-5 (Imatinib)

O Imatinib é um agente terapêutico inibidor de tirosina quinase, desenvolvido para o tratamento de leucemia mieloide crônica (LMC) e tumores estromais gastrointestinais (GIST). Sua ação se baseia na inibição seletiva da proteína BCR-ABL, uma quinase anormal resultante da translocação cromossômica Philadelphia, presente em mais de 95% dos casos de LMC. Além disso, o Imatinib também inibe os receptores PDGFR (fator de crescimento derivado de plaquetas) e c-KIT, contribuindo para sua eficácia em GIST. Seu perfil farmacológico inclui alta especificidade molecular, reduzindo efeitos colaterais não alvo em comparação com terapias citotóxicas convencionais. A biodisponibilidade oral e a meia-vida prolongada permitem dosagem única diária, facilitando a adesão ao tratamento. Estudos clínicos demonstram respostas hematológicas e citogenéticas significativas, estabelecendo-o como terapia de primeira linha para essas patologias.
Imatinib structure
Imatinib structure
Product Name:Imatinib
N.o CAS:152459-95-5
MF:C29H31N7O
MW:493.6027
MDL:MFCD05662257
CID:65274
PubChem ID:5291
Update Time:2025-10-28

Imatinib Propriedades químicas e físicas

Nomes e Identificadores

    • IMATINIB
    • AKOS 91378
    • IMA-3
    • IMATINIB-D3
    • Benzamide, 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-
    • Imatinib Mesilate
    • 4-[(4-Methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide methanesulfonate
    • Imatinib mesylate
    • 4-(4-METHYL-PIPERAZIN-1-YLMETHYL)-N-[4-METHYL-3-(4-PYRIDIN-3-YL-PYRIMIDIN-2-YLAMINO)-PHENYL]-BENZAMIDE
    • Imatinib (4-[(4-Methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
    • 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
    • Imatinib (CGP-57148B,CGP 57148,STI-571)
    • Imatinib (STI571)
    • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
    • 1iep
    • 1xbb
    • Imatinib free base
    • STI571
    • STI-571
    • UNII-BKJ8M8G5HI
    • Veenat
    • ST-1571
    • CGP057148B
    • IMatinib-D4
    • Imantinib base
    • IMATINIB 99+%
    • Cgp 57148
    • Imatinib [INN:BAN]
    • STI 571
    • Imatinib Methansulfonate
    • Imatinib(STI571)
    • CGP 57148B
    • BKJ8M8G5HI
    • 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimi
    • CGP-57148B
    • HMS3244P10
    • 152459-95-5
    • DB00619
    • Imatinib base
    • 4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide; CGP 57148; Genfatinib; Imatinib, Benzamide, 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-
    • N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide
    • 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[(4-(3-pyridinyl)-2-pyrimidinyl]amino]-phenyl]benzamide
    • HY-15463
    • SB17306
    • NSC 759854
    • HMS3244P06
    • SY028029
    • 1080014-82-9
    • Gleevec (TN) (Novartis)
    • AB00698388-11
    • SR-01000763561-4
    • Q-201231
    • BRD-K92723993-066-22-7
    • 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide methanesulfonate
    • Kinome_3724
    • Imatinib (INN)
    • D08066
    • MFCD05662257
    • AB00698388_16
    • EN300-123057
    • SR-01000763561
    • cid_5291
    • STI-571; IMATINIB
    • BI164570
    • IMATINIB [WHO-DD]
    • STI
    • AKOS000280662
    • SCHEMBL3827
    • 4-[(4-methyl-1-piperazinyl)methyl]-n[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide
    • 4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide
    • HMS3244P14
    • GTPL5687
    • NCGC00159456-05
    • MRF-0000449
    • N-[4-Methyl-3-[[4-(3-pyridyl)-2-pyrimidyl]amino]phenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide
    • SW197805-5
    • 4-[(4-methylpiperazin-1-yl)methyl]-N-{4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl}benzamide
    • ST 1571
    • 4-(4-METHYL-PIPERAZIN-1-YLMETHYL)-N-(4-METHYL-3-(4-PYRIDIN-3-YL-PYRIMIDIN-2-YLAMINO)-PHENYL)-BENZAMIDE
    • BENZAMIDE, 4-((4-METHYL-1-PIPERAZINYL)METHYL)-N-(4-METHYL-3-((4-(3-PYRIDINYL)-2-PYRIMIDINYL)AMINOPHENYL)-
    • NCGC00159456-04
    • IMATINIB [EMA EPAR]
    • Imatinib (Gleevec)
    • HMS3715P03
    • 4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3- pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide
    • CS-0964
    • N-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
    • BRD-K92723993-066-04-5
    • 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide
    • NCGC00159456-01
    • NSC-743414
    • DTXSID3037125
    • 4-((4-Methyl-1-piperazinyl)methyl)-N-(4-methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)benzamide
    • AB00698388-10
    • PA-5291
    • BCPP000205
    • NSC743414
    • Q177094
    • 4-[(4-methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
    • AB00698388_15
    • alpha-(4-Methyl-1-piperazinyl)-3'-((4-(3-pyridyl)-2-pyrimidinyl)amino)-p-tolu-p-toluidide
    • alpha-(4-methyl-1-piperazinyl)-3'-((4-(3-pyridyl)-2-pyrimidinyl)amino)-p-toluidide
    • CCRIS 9076
    • Glamox (TN)
    • NCGC00159456-06
    • NS00009172
    • NCGC00159456-03
    • S2475
    • NCGC00159456-02
    • IMATINIB [INN]
    • AB00698388-07
    • NCGC00159456-16
    • BRD-K92723993-066-02-9
    • Imatinib, Free base
    • AC-524
    • Z1546624232
    • 4-[(4-methyl-1-piperazinyl)-methyl]-N-{4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl)-benzamide
    • NCGC00159456-09
    • SDCCGSBI-0634386.P009
    • ES-0058
    • Benzamide, 4-((4-methyl)-1-piperazinyl)methyl)-N-(4-methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-
    • CCG-101289
    • NSC800772
    • IMATINIB [MI]
    • HMS2089D03
    • BRD-K92723993-001-06-7
    • Imatinib, 21
    • ST1571
    • CGP-57148
    • NSC-800772
    • SR-01000763561-6
    • EX-A063
    • BRD-K92723993-001-12-5
    • NSC-759854
    • BCP9000775
    • N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
    • 152459-95-5 (free base)
    • BCP01542
    • Gleevec(TM)
    • AB00698388-12
    • AB00698388-13
    • Imatinibum
    • imatinib-CD3
    • I0906
    • Pharmakon1600-01502276
    • 4-((4-methylpiperazin-1-yl)methyl)-n-(4-methyl-3-((4-pyridin-3-ylpyrimidin-2-yl)amino)phenyl)benzamide
    • CHEBI:45783
    • BIDD:GT0047
    • IMATINIB [VANDF]
    • Glamox
    • HMS3656K04
    • 4-(4-Me-piperazin-1-ylmethyl)-N-[4-Me-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide
    • 4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-phenyl]benzamide
    • Benzamide, 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]- (9CI)
    • NCGC00159456-07
    • CHEMBL941
    • STK617705
    • 112GI019
    • L01XE01
    • NSC 743414
    • 4-[(4-methyl-1-piperazinyl)-methyl]-N-{4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl}-benzamide
    • NSC759854
    • BDBM13530
    • 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide
    • DTXCID1017125
    • Imatinib
    • MDL: MFCD05662257
    • Inchi: 1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)
    • Chave InChI: KTUFNOKKBVMGRW-UHFFFAOYSA-N
    • SMILES: O=C(C1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])N1C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])C1([H])[H])N([H])C1C([H])=C([H])C(C([H])([H])[H])=C(C=1[H])N([H])C1=NC([H])=C([H])C(C2=C([H])N=C([H])C([H])=C2[H])=N1

Propriedades Computadas

  • Massa Exacta: 493.25900
  • Massa monoisotópica: 493.259
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 7
  • Contagem de Átomos Pesados: 37
  • Contagem de Ligações Rotativas: 7
  • Complexidade: 706
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 6
  • XLogP3: 3.5
  • Superfície polar topológica: 86.3

Propriedades Experimentais

  • Cor/Forma: Powder
  • Densidade: 1.3000
  • Ponto de Fusão: 207.0 to 211.0 deg-C
  • Ponto de ebulição: 715.75° C
  • Ponto de Flash: No data available
  • Índice de Refracção: 1.67
  • Solubilidade: DMSO 3 mg/mL Water <1 mg/mL Ethanol <1 mg/mL
  • PSA: 86.28000
  • LogP: 4.61210
  • Sensibilidade: 对热、空气敏感
  • Merck: 4902
  • pka: pKa1 8.07; pKa2 3.73; pKa3 2.56; pKa4 1.52(at 25℃)

Imatinib Informações de segurança

Imatinib Dados aduaneiros

  • CÓDIGO SH:2933990090
  • Dados aduaneiros:

    中国海关编码:

    2933990090

    概述:

    2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Imatinib Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd.
BBP80295-5mg
Imatinib
152459-95-5 98.0%
5mg
¥150 2021-05-07
MedChemExpress
HY-15463-10mM*1mLinDMSO
Imatinib
152459-95-5 99.95%
10mM*1mLinDMSO
¥550 2023-07-26
MedChemExpress
HY-15463-200mg
Imatinib
152459-95-5 99.95%
200mg
¥500 2024-05-25
MedChemExpress
HY-15463-500mg
Imatinib
152459-95-5 99.95%
500mg
¥900 2024-05-25
MedChemExpress
HY-15463-1g
Imatinib
152459-95-5 99.95%
1g
¥1520 2024-05-25
MedChemExpress
HY-15463-5g
Imatinib
152459-95-5 99.95%
5g
¥3975 2024-05-25
AstaTech
63169-1/G
IMATINIB
152459-95-5 97%
1/G
$79 2022-06-01
AstaTech
63169-5/G
IMATINIB
152459-95-5 97%
5g
$17 2023-09-16
AstaTech
63169-25/G
IMATINIB
152459-95-5 97%
25g
$59 2023-09-16
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I124963-250mg
Imatinib (STI571)
152459-95-5 ≥99%
250mg
¥39.00 2021-05-26

Imatinib Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:152459-95-5)Imatinib
Número da Ordem:A809313
Estado das existências:in Stock
Quantidade:100g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 04:50
Preço ($):184.0
E- mail:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:152459-95-5)伊马替尼
Número da Ordem:LE8826867
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 12:47
Preço ($):discuss personally
E- mail:18501500038@163.com

Imatinib Espectrograma

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:152459-95-5)Imatinib
A809313
Pureza:99%
Quantidade:100g
Preço ($):184.0
E- mail
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:152459-95-5)伊马替尼
LE8826867
Pureza:99%
Quantidade:25KG,200KG,1000KG
Preço ($):Inquérito
E- mail